molecular formula C5H10N6 B11774371 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine

6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine

Cat. No.: B11774371
M. Wt: 154.17 g/mol
InChI Key: VUACOAUPASLOFU-UHFFFAOYSA-N
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Description

6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine (CAS 61139-76-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₇N₅ and a molecular weight of 149.15 g/mol. Its structure consists of a fused tetrazolo-triazine core with two methyl substituents at positions 6 and 7, as indicated by the SMILES string CC1=NC2=NC=NN2N=C1C .

Properties

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

6,7-dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C5H10N6/c1-3-4(2)8-11-5(6-3)7-9-10-11/h3-4,8H,1-2H3,(H,6,7,10)

InChI Key

VUACOAUPASLOFU-UHFFFAOYSA-N

Canonical SMILES

CC1C(NN2C(=NN=N2)N1)C

Origin of Product

United States

Preparation Methods

Ugi Tetrazole Synthesis with Subsequent Cyclization

The Ugi four-component reaction (Ugi-4CR) is a versatile method for constructing tetrazole-containing scaffolds. In one approach, 5-aminotetrazole reacts with aldehydes, isocyanides, and carboxylic acids to form intermediate tetrazoles. For 6,7-dimethyl derivatives, propionaldehyde and methyl-substituted isocyanides are employed. The reaction proceeds in methanol at room temperature for 18 hours, yielding a linear Ugi adduct. Subsequent acid-mediated cyclization (e.g., using trifluoroacetic acid at 50–80°C) forms the tetrahydrotriazine ring. However, challenges in achieving the Pictet–Spengler cyclization necessitated optimization of acid catalysts and temperatures.

Key Conditions :

  • Solvent : Methanol (1 M)

  • Temperature : 50–80°C for cyclization

  • Catalyst : Trifluoroacetic acid (TFA)

  • Yield : 75–88% after deprotection

Three-Component Cyclocondensation

A three-component reaction involving 5-aminotetrazole, aliphatic aldehydes (e.g., acetaldehyde), and methyl-active carbonyl compounds (e.g., acetylacetone) efficiently constructs the tetrahydrotetrazolo-triazine core. Microwave irradiation in aqueous medium accelerates the reaction, enhancing regioselectivity. Scandium(III) triflate (10 mol%) catalyzes the cyclization, particularly for sterically hindered substrates.

Example Protocol :

  • Reactants : 5-Aminotetrazole (1 eq), acetaldehyde (1.2 eq), acetylacetone (1 eq)

  • Conditions : H₂O, microwave (100°C, 30 min)

  • Workup : Filtration and recrystallization from ethanol

  • Yield : 70–85%

Cyclocondensation of Preformed Intermediates

Dihydrotriazine Precursor Synthesis

The dihydrotriazine ring is assembled via cyclocondensation of 5-aminotetrazole with α,β-unsaturated carbonyl compounds. For dimethyl derivatives, dimethylglyoxal serves as the diketone component. The reaction occurs in refluxing ethanol with ammonium acetate as a catalyst, followed by hydrogenation (H₂/Pd-C) to saturate the triazine ring.

Optimization Insights :

  • Catalyst : Ammonium acetate (20 mol%)

  • Hydrogenation Pressure : 1 atm, 25°C

  • Overall Yield : 65–78%

Protection-Deprotection Strategies

Sensitive functional groups necessitate protective strategies. For example, ethoxymethyl groups protect pyrazole intermediates during nitration, as demonstrated in the synthesis of analogous triazines. Deprotection with trifluoroacetic acid restores the free amine, enabling cyclization.

Case Study :

  • Protection : Ethoxymethyl group introduced via reaction with chloromethyl ethyl ether.

  • Nitration : Fuming HNO₃/H₂SO₄ at 100°C.

  • Deprotection : TFA/CH₂Cl₂ (1:1), 25°C, 2 hours.

  • Yield : 77% over three steps.

Post-Synthetic Modification

Methyl Group Introduction via Alkylation

Post-cyclization alkylation introduces methyl groups. For example, treatment of 5,6,7,8-tetrahydrotetrazolo[1,5-b]triazine with methyl iodide in the presence of K₂CO₃ in DMF selectively alkylates the 6- and 7-positions.

Conditions :

  • Base : K₂CO₃ (2.5 eq)

  • Alkylating Agent : CH₃I (2.2 eq)

  • Temperature : 60°C, 12 hours

  • Yield : 60–70%

Reductive Amination

Reductive amination of ketone precursors with methylamine and NaBH₃CN constructs the dimethylated tetrahydrotriazine. This method offers superior regiocontrol compared to direct alkylation.

Protocol :

  • Substrate : 5,8-Diketotetrazolo-triazine (1 eq)

  • Amine : Methylamine (2 eq)

  • Reducing Agent : NaBH₃CN (1.5 eq)

  • Solvent : MeOH, 25°C, 6 hours

  • Yield : 55–65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ugi-4CR with CyclizationOne-pot synthesis; modularRequires acid optimization75–88%
Three-Component ReactionMicrowave acceleration; aqueous mediumLimited to aliphatic aldehydes70–85%
CyclocondensationHigh regioselectivityMulti-step; protective groups needed65–78%
Post-Synthetic AlkylationFlexibility in substitutionLow regiocontrol; competing reactions60–70%

Structural Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : Methyl groups resonate at δ 1.22–1.57 ppm (triplet, J = 7.2 Hz).

    • ¹³C NMR : C-6 and C-7 carbons appear at δ 25–30 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 154.17 [M+H]⁺ confirms molecular weight.

  • X-ray Diffraction : Crystal structures reveal chair conformation of the tetrahydrotriazine ring .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine as an anticancer agent. In vitro tests indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:

Compound DerivativeCell Line TestedIC50 (µM)
Derivative AHeLa15.2
Derivative BMCF-712.8
Derivative CA54910.5

These results suggest that modifications to the base structure can enhance its therapeutic efficacy against specific cancer types .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies conducted on various bacterial strains demonstrated significant inhibition of growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate its potential for development into new antimicrobial therapies .

Material Science Applications

3. Synthesis of Functional Materials
The unique chemical structure of 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine allows it to be used as a precursor in the synthesis of functional materials. For instance:

  • Polymeric Composites : Incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
  • Nanomaterials : It serves as a building block for creating nanostructured materials with applications in electronics and catalysis.

Case Studies

Case Study 1: Anticancer Activity
A study published in ChemistrySelect explored the synthesis of various derivatives of 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine and their effects on cancer cell proliferation. The researchers found that specific substitutions on the triazine ring significantly improved cytotoxicity against breast cancer cells compared to the parent compound .

Case Study 2: Antimicrobial Efficacy
In another research article focusing on antimicrobial properties published in Applied Organometallic Chemistry, derivatives were tested against a panel of pathogens. The study concluded that certain modifications could yield compounds with enhanced antibacterial activity suitable for pharmaceutical development .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties Reference
6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine Tetrazolo-triazine (tetrahydro) 6,7-dimethyl High nitrogen content, thermal stability (inferred)
MM124/MM137 Pyrazolo-tetrazolo-triazine Sulfonamide, phenyl Anticancer (apoptosis induction)
3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine Benzotriazine (tetrahydro) Phenyl Spectral benchmarks (IR/NMR)
Triazaphospholo-triazines 34–36, 48–49 Triazaphospholo-triazine 4-Bromophenyl, P=O/P=S Molluscicidal activity
Compound 9 (energetic material) Tetrazolo-triazine Oxadiazole Melt-cast explosive (112°C MP)

Table 2. Spectral Data Comparison

Compound IR Features (cm⁻¹) ¹H-NMR Signals (δ) Reference
6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine Not reported Methyl: ~2.5 (predicted)
3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine 2950 (methylene) Methylene: 2.70–3.40, 1.70–2.25
Triazaphospholo-triazines 1216–1218 (P=O/P=S) Aromatic: 7.28–7.72

Biological Activity

6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine is a nitrogen-rich heterocyclic compound that has garnered attention in various fields including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties and potential applications.

The molecular formula of 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine is C5_5H10_{10}N6_6, with a molecular weight of approximately 154.173 g/mol. Its physical properties include:

  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 187.8 ± 23.0 °C at 760 mmHg
  • Flash Point : 67.4 ± 22.6 °C

These properties suggest a stable compound suitable for further biological evaluation.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antibacterial agent and its interaction with key enzymes involved in DNA replication.

Antibacterial Properties

Recent studies have indicated that compounds similar to 6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine exhibit significant antibacterial activity. For instance:

  • DNA Gyrase Inhibition : Research on related compounds has shown low micromolar inhibition of Escherichia coli DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and are validated targets for antibacterial drug development .
  • Mechanism of Action : The inhibition mechanism appears to involve interference with the topological state of DNA during replication processes.

Case Studies

  • Inhibition Studies : A study identified inhibitors based on tetrahydroquinazoline scaffolds that demonstrated effective inhibition against E. coli DNA gyrase. The structure-based optimization led to compounds with nanomolar activity against the enzyme .
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while some derivatives exhibit antibacterial efficacy, they may also possess toxicity profiles that require careful evaluation before clinical application.

Data Tables

PropertyValue
Molecular FormulaC5_5H10_{10}N6_6
Molecular Weight154.173 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point187.8 ± 23.0 °C
Flash Point67.4 ± 22.6 °C

Research Findings

The exploration of this compound's biological activity is still in the early stages but shows promise in several areas:

  • Antibacterial Activity : Compounds derived from or related to tetrazolo[1,5-b][1,2,4]triazine structures have demonstrated significant antibacterial properties.
  • Potential Applications : Given its structural features and biological activity profile, it holds potential as a lead compound for developing new antibacterial agents.

Q & A

Q. How to reconcile discrepancies in reported binding affinities across studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, ionic strength). Use reference compounds (e.g., staurosporine for kinase assays) as internal controls. Validate findings with orthogonal methods (e.g., SPR vs. ITC). Meta-analyses of published datasets adjust for batch effects .

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